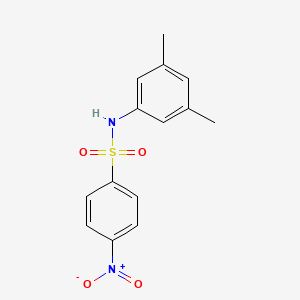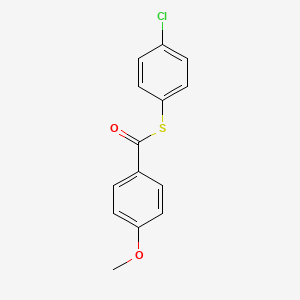
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone, also known as CDPM, is a chemical compound with various scientific research applications. It is a pyridinone derivative that has been synthesized using different methods. CDPM has shown potential in various studies due to its mechanism of action and biochemical and physiological effects.
作用機序
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone acts by inhibiting the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting the activity of this enzyme, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone increases the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which leads to improved cognitive function. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been found to have antioxidant and anti-inflammatory properties, which contribute to its neuroprotective effects. 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has also been found to have antimicrobial activity against various bacteria and fungi.
実験室実験の利点と制限
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has various advantages and limitations for lab experiments. One advantage is that it has been studied extensively and has shown potential in various scientific research applications. Additionally, it has been found to have low toxicity and is well-tolerated in animal studies. However, one limitation is that the synthesis of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone can be challenging, and the yield can vary depending on the method used. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone.
将来の方向性
There are several future directions for the study of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone. One direction is to further investigate its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone. Another direction is to investigate the potential of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone in combination with other compounds for improved efficacy. Finally, future studies could investigate the potential of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone in other scientific research applications, such as its potential as an anti-cancer agent.
合成法
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been synthesized using different methods, including the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine followed by hydrolysis and decarboxylation. Another method involves the reaction of 4-chloroacetophenone with 2,6-dimethyl-3,5-dicarbethoxy-4-pyridinol followed by dehydration and decarboxylation. The yield of 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone using these methods ranges from 60% to 80%.
科学的研究の応用
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been studied for its potential in various scientific research applications. It has been found to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, 1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone has been studied for its potential as an antioxidant and anti-inflammatory agent. It has also been found to have potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(4-chlorophenyl)-2,6-dimethylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-9-7-13(16)8-10(2)15(9)12-5-3-11(14)4-6-12/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETDYLXEBHMGCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780783 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorophenyl)-2,6-dimethyl-4(1H)-pyridinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-[(2-nitrophenyl)thio]benzoyl}piperidine](/img/structure/B5766463.png)
![5-{[(3-chlorophenyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5766470.png)
![N-(4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5766474.png)







![N-{5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5766533.png)
